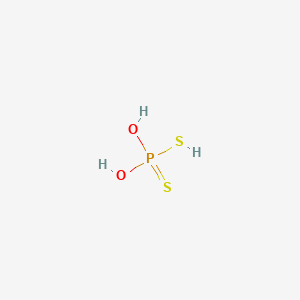

Dithiophosphoric acid

Description

Structure

3D Structure

Properties

CAS No. |

15834-33-0 |

|---|---|

Molecular Formula |

H3O2PS2 |

Molecular Weight |

130.13 g/mol |

IUPAC Name |

dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5) |

InChI Key |

NAGJZTKCGNOGPW-UHFFFAOYSA-N |

SMILES |

OP(=S)(O)S |

Canonical SMILES |

[H+].[H+].[H+].[O-]P(=S)([O-])[S-] |

Other CAS No. |

15834-33-0 |

physical_description |

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. |

Related CAS |

19210-06-1 (zinc salt) |

Synonyms |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dialkyl Dithiophosphoric Acids from Tetraphosphorus Decasulfide (P4S10) and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dialkyl dithiophosphoric acids, a critical class of organophosphorus compounds, through the reaction of tetraphosphorus (B14172348) decasulfide (P₄S₁₀) with various alcohols. This well-established yet versatile method is fundamental to the production of numerous commercially important chemicals, including lubricant additives, flotation agents for mining, and intermediates for pesticides. This document details the underlying reaction mechanism, provides a range of experimental protocols, and presents quantitative data in a structured format to facilitate comparison and application in research and development settings.

Introduction

Dialkyl dithiophosphoric acids ((RO)₂P(S)SH) are highly versatile organosulfur phosphorus compounds with a broad spectrum of applications. Their utility stems from their unique chemical properties, which can be fine-tuned by varying the alkyl (R) groups derived from the precursor alcohols.[1] The dithiophosphate (B1263838) moiety is an excellent ligand for various metal ions, a characteristic exploited in their primary application as anti-wear and antioxidant additives in lubricants, most notably in the form of zinc dialkyl dithiophosphates (ZDDPs).[2] Beyond the automotive and industrial lubricant sector, these acids and their derivatives are crucial as collectors in the flotation of sulfide (B99878) ores in the mining industry and serve as precursors for a range of pesticides.[1][3] In the pharmaceutical and drug development arena, the dithiophosphate group is explored as a bioisostere for phosphate (B84403) groups, offering modulation of lipophilicity and metabolic stability of drug candidates.[4]

The most common and economically viable route to dialkyl dithiophosphoric acids is the reaction of tetraphosphorus decasulfide (P₄S₁₀), also known as phosphorus pentasulfide, with alcohols.[1] This reaction is exothermic and typically proceeds with good yields. The general reaction is as follows:

P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S[5]

This guide will delve into the technical details of this important synthesis, providing researchers and professionals with the necessary information to understand, replicate, and adapt this reaction for their specific needs.

Reaction Mechanism and Synthesis Workflow

The reaction of P₄S₁₀ with alcohols is a nucleophilic addition. The alcohol's oxygen atom acts as a nucleophile, attacking one of the phosphorus atoms in the adamantane-like cage structure of P₄S₁₀. This leads to the cleavage of a P-S-P bridge and the formation of a P-O bond. Subsequent reaction with another alcohol molecule and internal rearrangements lead to the formation of the dialkyl dithiophosphoric acid and the liberation of hydrogen sulfide gas.

Below is a diagram illustrating the overall synthesis workflow from raw materials to the final purified product.

Experimental Protocols

The synthesis of dialkyl dithiophosphoric acids is a well-documented procedure. Below are detailed experimental protocols for the synthesis using different alcohols.

General Laboratory-Scale Synthesis

This protocol describes a common method for synthesizing dialkyl this compound on a laboratory scale.[1]

Materials:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Desired alcohol (e.g., isopropanol, 2-ethylhexanol) (4 molar equivalents)

-

Inert solvent (e.g., toluene)

-

Reaction flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer

-

Heating mantle

-

Ice bath

Procedure:

-

Charge the reaction flask with phosphorus pentasulfide (1 molar equivalent) and the inert solvent under a nitrogen atmosphere.

-

Slowly add the desired alcohol (4 molar equivalents) to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature. An ice bath may be necessary for highly reactive alcohols.

-

After the addition is complete, heat the mixture to a specific temperature (typically between 60°C and 120°C, depending on the alcohol) and maintain for several hours (e.g., 2-12 hours) to ensure the reaction goes to completion.[6][7]

-

Monitor the reaction progress using techniques such as ³¹P NMR spectroscopy.

-

Upon completion, cool the mixture. The resulting dialkyl this compound in the solvent can often be used directly in subsequent steps or purified.[1]

Purification

The crude product from the reaction is typically 85-90% pure and may contain unreacted alcohol and other phosphorus-containing byproducts.[6] For applications requiring high purity, several purification methods can be employed:

-

Distillation: For lower molecular weight dialkyl dithiophosphoric acids (e.g., from methanol, ethanol, propanol), vacuum distillation can be effective. However, these compounds have limited thermal stability and can decompose at elevated temperatures.[5]

-

Washing: The crude product can be washed with water or a dilute aqueous solution to remove unreacted water-soluble alcohols and other impurities.

-

Filtration: The cooled reaction mixture can be filtered to remove any unreacted P₄S₁₀.[8]

Quantitative Data

The choice of alcohol significantly impacts the reaction conditions and the properties of the resulting dialkyl this compound. The following tables summarize quantitative data from various sources for the synthesis with different alcohols.

| Alcohol | Molar Ratio (Alcohol:P₄S₁₀) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | 4:1 | 60 | 2.5 | 86.8 | [9] |

| Ethanol | 4:1 | 70 | 9.2 | 84.9 | [9] |

| Isopropanol | 4:1 | 75 | 2 | ~88 | [5] |

| Isobutyl alcohol | 4:1 | ~77 | 4 | - | [8] |

| Primary Amyl Alcohols | 4:1 | ~77 | 4 | - | [8] |

| n-Octadecanol | - | - | - | 95.1 | [10] |

| Phenol | - | 80-120 | - | - | [7] |

Note: Yields can vary based on the specific reaction conditions, scale, and purification methods.

Characterization

³¹P NMR spectroscopy is a powerful tool for monitoring the reaction progress and characterizing the final product. The chemical shift of the phosphorus atom is indicative of its chemical environment.

| Compound Type | ³¹P NMR Chemical Shift Range (ppm) |

| Dialkyl Dithiophosphoric Acids | 80 - 100 |

| Zinc Dialkyl Dithiophosphates | 95 - 115 |

| Thiophosphoric Acids | 50 - 70 |

| Phosphoric Acid | ~0 |

Note: Chemical shifts are relative to 85% H₃PO₄. The exact chemical shift will depend on the alkyl groups and the solvent.[11][12]

Logical Relationships in Synthesis

The synthesis of dialkyl dithiophosphoric acids involves a series of logical steps and considerations, from reactant selection to final product application. The following diagram illustrates these relationships.

Conclusion

The synthesis of dialkyl dithiophosphoric acids from tetraphosphorus decasulfide and alcohols remains a cornerstone of industrial organophosphorus chemistry. The reaction is robust, versatile, and provides access to a wide array of products with tunable properties. This guide has provided a detailed overview of the synthesis, including reaction mechanisms, experimental protocols, and quantitative data, to serve as a valuable resource for researchers and professionals in chemistry and drug development. A thorough understanding of this fundamental reaction is essential for the innovation and development of new materials and molecules with enhanced performance and a wide range of applications.

References

- 1. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 4. academic.oup.com [academic.oup.com]

- 5. youtube.com [youtube.com]

- 6. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]

- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 8. US3426054A - Preparation of metal dialkyl dithiophosphates - Google Patents [patents.google.com]

- 9. DK166086B - METHOD OF PREPARING this compound-0,0 DIESTER - Google Patents [patents.google.com]

- 10. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

- 11. Phosphorus-31 NMR investigation of the heterogeneous hydrolytic decomposition of zinc(II) bis(O,O-dialkyl dithiophosphate) lubricant additives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

The Formation of Dithiophosphoric Acid: A Technical Deep Dive into the Reaction of Phosphorus Pentasulfide with Alcohols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism behind the formation of O,O-dialkyl dithiophosphoric acids, a crucial class of compounds with wide-ranging applications, from lubricant additives to intermediates in the synthesis of pharmaceuticals and pesticides. The reaction between phosphorus pentasulfide (P₄S₁₀) and alcohols serves as the primary route to these versatile molecules. This document provides a detailed examination of the reaction mechanism, comprehensive quantitative data from various studies, and detailed experimental protocols.

The Core Reaction: Stoichiometry and Products

The reaction of phosphorus pentasulfide with alcohols or phenols predominantly follows the general equation:

P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S[1]

This equation highlights the formation of the desired O,O-dialkyl dithiophosphoric acid and hydrogen sulfide (B99878) as the main gaseous byproduct. However, the reaction is often not perfectly selective and can lead to the formation of several byproducts, the proportions of which can be influenced by reaction conditions. These byproducts include:

-

(RO)₂P(S)SR

-

(RO)₃PS

-

RO₂P(S)H

-

(RO)₂P(S)OH

-

(RO)₂P(S)SP(S)(OR)₂

-

(RO)₂P(S)SSP(S)(OR)₂

-

Elemental sulfur[1]

The crude acid products typically have a purity of 80-90%.[1]

Unraveling the Mechanism

While the exact mechanism is complex and can be influenced by various factors, a generally accepted pathway involves the initial dissociation of the stable adamantane-like cage of P₄S₁₀ into the more reactive P₂S₅ monomer, especially at elevated temperatures.[2] The subsequent steps are believed to proceed as follows:

-

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks one of the phosphorus atoms of a P=S (thionyl) group in the P₂S₅ molecule. This is facilitated by the electrophilic nature of the phosphorus atom.

-

Intermediate Formation: This initial attack leads to the formation of a transient intermediate.

-

Proton Transfer and P-O Bond Formation: A proton is transferred from the alcohol's hydroxyl group, leading to the formation of a P-O-R bond and a P-SH (thiol) group.

-

Second Alcohol Attack: A second molecule of alcohol then attacks the same phosphorus atom.

-

Final Product Formation and H₂S Elimination: Subsequent rearrangement and elimination steps lead to the formation of the O,O-dialkyl this compound product and the release of a hydrogen sulfide molecule. This process repeats until all the P-S-P bridges in the P₄S₁₀ structure have been cleaved and reacted.

The overall process can be visualized as a stepwise alcoholysis of the P-S bonds within the phosphorus pentasulfide structure.

Quantitative Data Summary

The yield of O,O-dialkyl this compound is highly dependent on the reaction conditions, including the nature of the alcohol, the reaction temperature, the reaction time, and the use of catalysts. The following tables summarize quantitative data from various experimental setups.

| Alcohol | P₄S₁₀ (g) | Alcohol (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | 444 | 256 | O,O-dimethylthis compound | 60 | 2 | 82.7 | CA1156667A |

| Ethanol (B145695) | 111 | 92 | O,O-diethylthis compound | 70 | 2 | 84.9 | CA1156667A |

| Isopropanol | 111 | 240 | - | 75 | 2 | 87.8 | CA1156667A |

| Isobutanol | 664 | 888 | - | 85 | 4 | 86.4 | CA1156667A |

Table 1: Synthesis of O,O-dialkyl dithiophosphoric acids without catalyst.

The use of catalysts can significantly improve the reaction rate and yield.

| Alcohol | P₄S₁₀ (g) | Alcohol (g) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | 444 | 256 | Tetrabutylphosphonium bromide (0.68 g) | 60 | 2 | 96.0 | CA1156667A |

| Ethanol | 111 | 92 | Trimethyldodecylphosphonium bromide | 70 | 2 | 94.9 | CA1156667A |

| Isobutanol | 664 | 888 | Tetrabutylphosphonium bromide (100 g) | 85 | 4 | 97.5 | CA1156667A |

Table 2: Catalytic synthesis of O,O-dialkyl dithiophosphoric acids.

Experimental Protocols

Below are detailed methodologies for the synthesis of O,O-dialkyl dithiophosphoric acids, providing a practical guide for laboratory replication.

General Procedure for the Synthesis of O,O-dialkyl this compound (Uncatalyzed)

-

Reaction Setup: A suspension of phosphorus pentasulfide in the corresponding O,O-dialkyl this compound (acting as a solvent/product medium) is prepared in a reaction vessel equipped with a stirrer, thermometer, and a gas outlet.

-

Addition of Alcohol: The alcohol is added to the suspension over a period of 2 hours while maintaining the reaction temperature at a specific level (e.g., 60°C for methanol, 70°C for ethanol).

-

Post-Reaction: The reaction mixture is maintained at the reaction temperature for an additional 30 minutes to ensure completion.

-

Work-up: The solution is cooled to room temperature.

-

Purification: Residual hydrogen sulfide is removed by purging with nitrogen gas. The solution is then filtered to remove any unreacted phosphorus pentasulfide.[1]

Procedure for the Synthesis of O,O-diethylthis compound

-

Reaction Setup: 111 g of phosphorus pentasulfide is suspended in 40 g of O,O-diethylthis compound (85.3%).

-

Addition of Ethanol: 92 g of ethanol is added to the suspension over 2 hours at 70°C.

-

Post-Reaction: The mixture is stirred for an additional 30 minutes at 70°C.

-

Work-up and Purification: The mixture is cooled, and residual H₂S is expelled with nitrogen. The solution is then filtered to yield 213 g of an 87.4% crude acid solution. The yield of O,O-diethylthis compound is 84.9%, based on the reacted phosphorus pentasulfide.[1]

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Proposed reaction pathway for this compound formation.

Caption: General experimental workflow for synthesis.

References

Characterization of Novel Dithiophosphoric Acid Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the characterization of novel dithiophosphoric acid derivatives. These organophosphorus compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key cellular mechanisms to facilitate further research and development in this promising field.

Synthesis and Characterization

The synthesis of this compound derivatives is a cornerstone of their development. The following section details a general protocol for their preparation and subsequent characterization.

General Synthesis of O,O-Dialkyl Dithiophosphoric Acids

A common and foundational method for synthesizing O,O-dialkyl dithiophosphoric acids involves the reaction of an alcohol with phosphorus pentasulfide.[1][2]

Experimental Protocol:

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

Appropriate alcohol (e.g., ethanol, propanol) (4 molar equivalents)[1]

-

Inert solvent (e.g., toluene)

-

Reaction flask with a reflux condenser and nitrogen inlet

-

Stirring apparatus and heating mantle

Procedure:

-

Under a nitrogen atmosphere, charge a reaction flask with phosphorus pentasulfide and an inert solvent like toluene.[1]

-

Slowly add the desired alcohol to the stirred suspension. The reaction is exothermic, so control the addition rate to maintain a steady temperature.

-

After the addition is complete, heat the mixture to 80-90°C and maintain this temperature for several hours to ensure the reaction proceeds to completion.[1]

-

Monitor the reaction progress using ³¹P NMR spectroscopy.

-

Once the reaction is complete, cool the mixture. The resulting product is the O,O-dialkyl this compound.[1]

Subsequent reactions with various reagents can then be performed to generate a diverse library of novel derivatives.

Spectroscopic Characterization

The structural elucidation of newly synthesized this compound derivatives is primarily achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most informative technique for confirming the formation of the dithiophosphate (B1263838) moiety, with characteristic chemical shifts. ¹H and ¹³C NMR are essential for confirming the structure of the organic substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as P=S, P-O-C, and S-H bonds.

Biological Activity and Quantitative Data

Novel this compound derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize key quantitative data from various studies to allow for easy comparison of the potency of different derivatives.

Anticancer Activity

The cytotoxic effects of novel this compound derivatives against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.

| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Dithiocarbamic acid ester derivative 3n | Bel-7402 (Hepatocellular carcinoma) | MTT | >2-fold more potent than lead compound 1 | [3] |

| D-Glucuronic acid derivative 5a | HepG2 (Hepatocellular carcinoma) | Not Specified | 4.1 ± 0.5 | [4] |

| D-Glucuronic acid derivative 5a | MCF-7 (Breast adenocarcinoma) | Not Specified | 4.1 ± 0.5 | [4] |

| D-Glucuronic acid derivative 5a | A549 (Lung carcinoma) | Not Specified | 5.0 ± 0.6 | [4] |

| Sulfonamide-pyridine hybrid 7 | Breast cancer cell lines | Not Specified | Not Specified | [5] |

| Benzo[b]thiophene derivative 4 | MCF-7 (Breast adenocarcinoma) | In vitro cytotoxicity | IC₅₀ from 23.2 to 95.9 µM | [6] |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| D-3263 | Staphylococcus aureus | ≤ 25 | [7] |

| D-3263 | Enterococcus faecalis | ≤ 25 | [7] |

| D-3263 | Enterococcus faecium | ≤ 25 | [7] |

| Amide derivative F9 | Escherichia coli | 32 | [8] |

| Amide derivative F31 | Escherichia coli | 64 | [8] |

| Amide derivative F45 | Escherichia coli | 64 | [8] |

| Amide derivative F8 | Candida albicans | 16 | [8] |

| Amide derivative F24 | Candida albicans | 16 | [8] |

| Amide derivative F42 | Candida albicans | 16 | [8] |

Enzyme Inhibition

This compound derivatives have been shown to inhibit various enzymes. The inhibitory potency is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Enzyme | Inhibition Parameter | Value (µM) | Reference |

| Dihydropyrimidone derivative 12 | Thymidine Phosphorylase | Kᵢ | 297.6 ± 0.006 | [9] |

| Dihydropyrimidone derivative 1 | Thymidine Phosphorylase | Kᵢ | 326.3 ± 0.002 | [9] |

| Sulfonamide-pyridine hybrid 7 | Carbonic Anhydrase IX | IC₅₀ | 0.253 ± 0.012 | [5] |

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for obtaining reliable and reproducible biological data. This section provides methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10][11][12]

Experimental Protocol:

Materials:

-

Cells seeded in a 96-well plate

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.[13]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

The Ellman method is a widely used protocol to measure AChE activity and screen for its inhibitors.[14][15]

Experimental Protocol:

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 50 µL of each sample (e.g., diluted test compound). Include a blank (buffer only) and a positive control (known AChE inhibitor).

-

Add 50 µL of the AChE enzyme solution to each well (except the blank).

-

Initiate the reaction by adding 50 µL of a substrate mix containing ATCI and DTNB to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

-

The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value.

Cellular Mechanisms and Signaling Pathways

Understanding the molecular mechanisms by which novel this compound derivatives exert their biological effects is crucial for rational drug design. This often involves the modulation of key cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.[16][17][18] this compound derivatives may trigger apoptosis through various signaling cascades.

Caption: this compound derivatives can induce apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer.[19][20][21][22] Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Drug Development and Future Perspectives

The diverse biological activities and potential for structural modification make this compound derivatives attractive candidates for drug discovery and development.[23][24][25] Their versatility has led to their investigation in various therapeutic areas, including oncology and infectious diseases.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

-

Mechanism of action studies: To fully elucidate the molecular pathways through which these compounds exert their effects.

-

In vivo efficacy and toxicity studies: To evaluate their therapeutic potential and safety profiles in preclinical models.

The continued exploration of novel this compound derivatives holds significant promise for the development of new and effective therapeutic agents. This guide provides a foundational framework to support researchers in this exciting and expanding field.

References

- 1. benchchem.com [benchchem.com]

- 2. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]

- 3. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchhub.com [researchhub.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. attogene.com [attogene.com]

- 16. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox [mdpi.com]

- 17. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 23. mdpi.com [mdpi.com]

- 24. Chemical and medicinal versatility of dithiocarbamates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Dithiophosphoric Acid Esters as Versatile Precursors in Organic Synthesis: An In-depth Technical Guide

Abstract

Dithiophosphoric acid esters are a class of organophosphorus compounds characterized by the (RO)₂P(S)SH functional group. Their unique reactivity has established them as powerful and versatile precursors in a myriad of organic transformations. This technical guide provides a comprehensive overview of the synthesis and application of this compound esters in modern organic chemistry. It delves into their role in the thionation of carbonyl compounds, the formation of sulfur-containing heterocycles, and their utility in nucleophilic substitution, Michael additions, and as ligands in catalysis. This document aims to serve as a detailed resource, offering structured data, in-depth experimental protocols, and clear visual representations of reaction mechanisms and workflows to facilitate their application in research and development.

Introduction

This compound esters, particularly O,O-dialkyl dithiophosphoric acids, are valuable reagents in organic synthesis, primarily due to the nucleophilicity of the sulfur atoms and the unique reactivity of the dithiophosphate (B1263838) moiety. Industrially, they are synthesized from the reaction of phosphorus pentasulfide with alcohols. Their applications are extensive, ranging from the synthesis of pesticides and lubricant additives to their use as precursors for complex organic molecules and ligands for transition metal catalysts. This guide will explore the synthesis of these important precursors and their subsequent application in a variety of synthetic transformations.

Synthesis of this compound Esters

The most common method for the preparation of O,O-dialkyl dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₄S₁₀) with an appropriate alcohol. The reaction is typically carried out by treating phosphorus pentasulfide with four equivalents of the alcohol.

General Synthesis Pathway

The overall reaction for the synthesis of O,O-dialkyl dithiophosphoric acids from phosphorus pentasulfide and an alcohol can be represented as follows:

P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S

Experimental Protocol: Synthesis of O,O-Diethyl this compound

This protocol details the laboratory-scale synthesis of O,O-diethyl this compound.

Materials:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Absolute ethanol (B145695) (EtOH)

-

Toluene (optional)

-

Reaction flask with reflux condenser and gas outlet

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a well-ventilated fume hood, charge the reaction flask with absolute ethanol.

-

While stirring, slowly and portion-wise add phosphorus pentasulfide to the ethanol. The reaction is exothermic and will generate hydrogen sulfide gas, which should be appropriately scrubbed.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by the cessation of H₂S evolution).

-

Cool the reaction mixture to room temperature.

-

The crude O,O-diethyl this compound can be used directly for many applications or purified by distillation under reduced pressure.

Quantitative Data: The yield of O,O-dialkyl dithiophosphoric acids is typically high, often exceeding 90%.

| Alcohol | Product | Yield (%) | Reference |

| Methanol | O,O-Dimethyl this compound | 91-93 | |

| Ethanol | O,O-Diethyl this compound | >95 | |

| Isobutyl alcohol / Amyl alcohol | Mixed O,O-dialkyl dithiophosphoric acids | Not specified |

Table 1: Representative Yields for the Synthesis of O,O-Dialkyl Dithiophosphoric Acids.

Applications in Organic Synthesis

This compound esters are precursors to a wide array of functional groups and molecular scaffolds.

Thionation of Carbonyl Compounds using Lawesson's Reagent

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used thionating agent derived from a this compound precursor. It efficiently converts carbonyl compounds into their corresponding thiocarbonyls.

Mechanism of Thionation: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl compound to form a transient thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl and a stable phosphine (B1218219) oxide byproduct.

Experimental Protocol: Thionation of Ferrocenyl Phenyl Ketone

Materials:

-

Ferrocenyl phenyl ketone

-

Lawesson's reagent (LR)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve ferrocenyl phenyl ketone in THF in a round-bottom flask.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture at 65 °C

Thermal Stability and Decomposition of Dithiophosphoric Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiophosphoric acids (DTPAs) are a class of organophosphorus compounds with significant applications in various fields, including as intermediates in the synthesis of pesticides and as additives in lubricating oils. A thorough understanding of their thermal stability and decomposition pathways is paramount for ensuring safe handling, optimizing reaction conditions, and predicting the shelf-life of related products. This technical guide provides a comprehensive overview of the thermal behavior of DTPAs, detailing their decomposition mechanisms, the analytical techniques employed for their characterization, and illustrative thermal analysis data. While specific quantitative data for a broad range of DTPAs is not extensively available in public literature, this guide consolidates known principles and provides generalized experimental protocols to aid researchers in this area.

Introduction

Dithiophosphoric acids are characterized by the general formula (RO)₂P(S)SH, where R represents an alkyl or aryl group. Their thermal instability can lead to the formation of various volatile and non-volatile byproducts, some of which may be hazardous.[1] The decomposition process is complex and can be influenced by factors such as temperature, heating rate, and the presence of oxygen or other reactive species.[1] This guide focuses on the intrinsic thermal properties of DTPAs in the absence of other reactive agents, unless otherwise specified.

Thermal Decomposition Pathways

The thermal degradation of dialkyl dithiophosphoric acids is understood to proceed through several key pathways, often involving a series of reactions such as isomerization, elimination, and intermolecular condensation.[1]

The primary proposed decomposition pathways include:

-

Thiono-Thiolo Rearrangement: This intramolecular rearrangement involves the conversion of the P=S (thiono) bond to a P-S (thiolo) linkage, accompanied by the migration of an alkyl group from an oxygen atom to a sulfur atom. This is a well-known reaction in organophosphorus chemistry.[1]

-

Decomposition to Aldehydes and Hydrogen Sulfide (B99878): At elevated temperatures, DTPAs can decompose to yield aldehydes (e.g., acetaldehyde (B116499) from O,O-diethyl dithiophosphate), hydrogen sulfide (H₂S), and a phosphorus-sulfur residue.[1]

-

Formation of Mercaptans and Anhydrides: Another potential pathway involves the elimination of an alkene (e.g., ethylene) to form a phosphorodithioic acid anhydride. Reaction with any available water can also lead to the production of the corresponding alcohol and subsequent formation of mercaptans.[1]

The following diagram illustrates these primary decomposition pathways for a generic O,O-dialkyl dithiophosphoric acid.

Caption: Primary thermal decomposition pathways of O,O-dialkyl dithiophosphoric acids.

Quantitative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for O,O-Diethyl Dithiophosphate

| Parameter | Value (Illustrative) | Conditions |

| Onset of Decomposition (T_onset) | 140 - 160 °C | 10 °C/min, Nitrogen atmosphere |

| Peak Decomposition Temperature (T_peak) | 180 - 200 °C | 10 °C/min, Nitrogen atmosphere |

| Mass Loss at 250 °C | 60 - 70 % | 10 °C/min, Nitrogen atmosphere |

| Final Residue at 600 °C | 20 - 30 % | 10 °C/min, Nitrogen atmosphere |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for O,O-Diethyl Dithiophosphate

| Thermal Event | Temperature Range (°C) (Illustrative) | Enthalpy Change (ΔH) (J/g) (Illustrative) | Comments |

| Endothermic Event | 150 - 210 | -150 to -250 | Corresponds to decomposition, likely overlapping with volatilization. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of dithiophosphoric acids are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a suitable TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]

-

-

Data Analysis:

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at different stages.[1]

-

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of a this compound as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is weighed into a hermetically sealed aluminum crucible to prevent volatilization.

-

Instrument Setup:

-

Thermal Program:

-

The DSC cell is heated from a sub-ambient temperature (e.g., -20 °C) to a final temperature (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]

-

-

Data Analysis:

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.[1]

-

The resulting DSC thermogram is analyzed to identify endothermic or exothermic events, such as melting, crystallization, or decomposition, and to quantify the enthalpy changes (ΔH) associated with these transitions.[1]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of a this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: A small amount of the this compound is placed in a pyrolysis sample tube.[1]

-

Pyrolysis:

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C) in an inert atmosphere (e.g., helium).[1]

-

-

GC-MS Analysis:

-

Data Interpretation:

-

The obtained mass spectra are compared with a library of known spectra (e.g., NIST) to identify the degradation products.[1]

-

Caption: Logical workflow for the analysis of decomposition products using Py-GC-MS.

Conclusion

The thermal stability and decomposition of dithiophosphoric acids are critical parameters for their safe and effective application. While a comprehensive, publicly available library of quantitative thermal data is currently lacking, the established decomposition pathways and analytical methodologies provide a strong foundation for researchers. The primary decomposition routes involve thiono-thiolo rearrangement, fragmentation into smaller volatile molecules, and condensation reactions. Techniques such as TGA, DSC, and Py-GC-MS are indispensable tools for elucidating the thermal behavior and decomposition products of these compounds. It is recommended that researchers conduct these analyses on their specific this compound derivatives to obtain precise data for their applications. Further research to populate a quantitative database of the thermal properties of a wider range of dithiophosphoric acids would be highly beneficial to the scientific community.

References

Acidity and pKa Values of Dithiophosphoric Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acidity and pKa values of various dithiophosphoric acids. Dithiophosphoric acids (DTPAs), organophosphorus compounds with the general formula (RO)₂P(S)SH, are versatile molecules with significant applications in fields ranging from materials science to medicinal chemistry. Their acidity is a critical parameter influencing their chemical reactivity, biological activity, and utility in drug design and development. This guide summarizes key quantitative data, details experimental methodologies for pKa determination, and provides visual representations of experimental workflows.

Understanding the Acidity of Dithiophosphoric Acids

The acidity of dithiophosphoric acids arises from the dissociation of the proton from the sulfhydryl (-SH) group. The stability of the resulting dithiophosphate (B1263838) anion is influenced by the nature of the organic substituents (R groups) attached to the oxygen atoms. Electron-donating groups tend to decrease acidity (increase pKa), while electron-withdrawing groups increase acidity (decrease pKa). The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of this acidity. A lower pKa value indicates a stronger acid.

Quantitative Data: pKa Values of Dithiophosphoric Acids

The following table summarizes experimentally determined pKa values for a selection of O,O'-dialkyl dithiophosphoric acids in an aqueous solution. These values were determined by the distribution method between an organic solvent and an aqueous phase.

| Dithiophosphoric Acid | R Group | pKa (Aqueous) |

| O,O'-Diethyl this compound | Ethyl | 1.62 |

| O,O'-Di-n-propyl this compound | n-Propyl | 1.83 |

| O,O'-Di-n-butyl this compound | n-Butyl | 2.05 |

| O,O'-Di-n-pentyl this compound | n-Pentyl | 2.22 |

| O,O'-Di-n-hexyl this compound | n-Hexyl | 2.32 |

| O,O'-Di-n-heptyl this compound | n-Heptyl | 2.45 |

| O,O'-Di-n-octyl this compound | n-Octyl | 2.57 |

| O,O'-Di(2-ethylhexyl) this compound | 2-Ethylhexyl | 2.76 |

Data sourced from Zucal, R. H. (1963). The Radiochemistry of Thorium.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the behavior of dithiophosphoric acids in various chemical and biological systems. The two most common experimental methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[1] It involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility. The concentration of the acid solution should be accurately known.

-

Standardization of the Titrant: A solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is prepared and standardized against a primary standard (e.g., potassium hydrogen phthalate) to determine its exact concentration.

-

Titration Setup: The this compound solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The standardized base solution is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The data of pH versus the volume of titrant added is collected.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant. The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Preparation of the Analyte Solution: A stock solution of the this compound is prepared in a suitable solvent.

-

Spectral Measurements: A small, constant amount of the this compound stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for determining the pKa of a this compound using potentiometric titration and UV-Vis spectrophotometry.

Conclusion

The acidity and pKa values of dithiophosphoric acids are fundamental properties that dictate their behavior and applications, particularly in the realm of drug development. The data and experimental protocols presented in this guide offer a valuable resource for researchers and scientists working with these important organophosphorus compounds. A thorough understanding of their acidity allows for the rational design of molecules with desired physicochemical and biological properties, ultimately contributing to the development of more effective therapeutic agents.

References

A Technical Guide to the Synthesis and Application of Chiral Dithiophosphoric Acids in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral Brønsted acids have become a formidable tool in modern organic synthesis, enabling a vast array of asymmetric transformations without the need for often toxic and costly metals.[1][2] Among these, chiral phosphoric acids (CPAs), derived from scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), have seen remarkable success.[3] This success is largely attributed to their ability to act as bifunctional catalysts, using a Brønsted acidic site and a Lewis basic site to activate both electrophiles and nucleophiles within a well-defined chiral pocket.[3]

Recently, chiral dithiophosphoric acids (DTPA's), the sulfur analogues of CPAs, have emerged as a unique and powerful catalyst class. The replacement of oxygen with sulfur atoms modulates the acid's steric and electronic properties, increasing its acidity and nucleophilicity. This allows DTPAs to catalyze reactions that are challenging for traditional CPAs, particularly those involving unactivated olefins.[1][4] Unlike CPAs, which often rely on hydrogen bonding to orient substrates, DTPAs can engage in novel catalytic cycles, including covalent catalysis, where the catalyst temporarily bonds to the substrate.[1][2] This guide provides an in-depth overview of the synthesis of chiral DTPAs and their application in key asymmetric catalytic reactions.

Synthesis of Chiral Dithiophosphoric Acids

The most common and modular approach to synthesizing chiral dithiophosphoric acids involves a two-step sequence starting from a chiral diol. Axially chiral backbones such as BINOL, VAPOL (Vaulted Biphenanthrol), and TADDOL are frequently employed to establish the chiral environment.[3][5]

General Synthetic Workflow

The synthesis begins with the reaction of the chiral diol with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to form an intermediate phosphorochloridate. This intermediate is then subjected to thionation using a sulfur source, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, followed by hydrolysis to yield the final dithiophosphoric acid.

Key Chiral Scaffolds

The choice of the chiral diol backbone is critical as it defines the shape and steric hindrance of the catalyst's binding pocket.

-

BINOL (1,1'-Bi-2-naphthol): The most widely used scaffold, offering a rigid and well-defined C₂-symmetric chiral environment. Its 3,3'-positions can be easily modified to tune the catalyst's steric and electronic properties.[6]

-

VAPOL (Vaulted Biphenanthrol): Possesses a "vaulted" or deeper chiral pocket compared to BINOL, which can lead to unique selectivity profiles in certain reactions.[5]

-

H₈-BINOL: A partially hydrogenated version of BINOL, which offers different conformational flexibility and has shown improved enantioselectivity in some cases.[1]

-

TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Another class of C₂-symmetric diols that has been successfully used to prepare effective Brønsted acid catalysts.

Applications in Asymmetric Catalysis

Chiral dithiophosphoric acids have proven to be exceptionally effective in reactions that are difficult to achieve with their oxygen-based counterparts. Their increased acidity and the unique potential for covalent catalysis have opened new avenues for asymmetric synthesis.

Case Study: Intramolecular Hydroamination of Dienes

One of the landmark achievements of DTPA catalysis is the highly enantioselective intramolecular hydroamination and hydroarylation of dienes.[1][2] Traditional Brønsted acids struggle with activating unactivated olefins because the resulting carbocation intermediate lacks a strong hydrogen-bonding site to associate with the chiral counterion.[1] DTPAs overcome this by proposing a different mechanism involving covalent catalysis.[1][4]

In this proposed cycle, the this compound first adds across the diene to form a covalent dithiophosphate (B1263838) intermediate.[1] The pendant nucleophile (e.g., a tosyl-protected amine) then attacks this intermediate in an intramolecular Sₙ2' fashion, leading to the cyclized product and regenerating the catalyst.[1][4] This covalent binding of the catalyst to the substrate ensures close proximity of the chiral information during the key bond-forming step, enabling high enantioselectivity.

Table 1: DTPA-Catalyzed Asymmetric Intramolecular Hydroamination of Dienes [1]

| Entry | Catalyst Backbone | 3,3'-Substituent | Yield (%) | e.e. (%) |

| 1 | BINOL | H | 95 | 56 |

| 2 | H₈-BINOL | 9-Anthracenyl | 99 | 90 |

| 3 | H₈-BINOL | 3,5-(CF₃)₂C₆H₃ | 99 | 92 |

| 4 | H₈-BINOL | 2,4,6-(i-Pr)₃C₆H₂ | 99 | 95 |

Conditions: 10 mol% catalyst, 4 Å molecular sieves, fluorobenzene (B45895), 48 h. Data adapted from reference[1].

Case Study: Asymmetric Friedel-Crafts Reactions

The Friedel-Crafts reaction is a fundamental C-C bond-forming reaction. Asymmetric variants catalyzed by chiral Brønsted acids are highly valuable. DTPAs have been shown to be effective catalysts for the reaction of indoles with various electrophiles.

Table 2: DTPA-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole

| Entry | Electrophile | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |

| 1 | N-Boc Imino Ester | 5 | 95 | 94 |

| 2 | α,β-Unsaturated Ketone | 10 | 88 | 90 |

| 3 | Hept-1-en-3-one | 10 | 91 | 97 |

Data is representative of typical results found in the literature for BINOL-derived DTPA catalysts.

Detailed Experimental Protocols

Synthesis of (R)-3,3'-(9-Anthracenyl)₂-H₈-BINOL-derived this compound

This protocol is adapted from methodologies described in the literature.[1]

Step 1: Synthesis of the Phosphorochloridate

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add (R)-3,3'-(9-Anthracenyl)₂-H₈-BINOL (1.0 equiv) and anhydrous pyridine (B92270) (5.0 equiv).

-

Dissolve the mixture in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phosphorochloridate, which is often used in the next step without further purification.

Step 2: Thionation and Hydrolysis

-

To a flask containing the crude phosphorochloridate (1.0 equiv) under an inert atmosphere, add phosphorus pentasulfide (P₂S₅, 2.0 equiv).

-

Add anhydrous toluene (B28343) and heat the mixture to reflux (approx. 110 °C) for 6 hours.

-

Cool the reaction to room temperature and carefully add deionized water (10 equiv).

-

Heat the mixture to 80 °C and stir vigorously for 4 hours.

-

Cool to room temperature and extract with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

General Procedure for Catalytic Asymmetric Intramolecular Hydroamination

This protocol is a general representation of the procedure found in the literature.[1]

-

To a screw-cap vial, add the diene substrate (0.1 mmol, 1.0 equiv), the chiral this compound catalyst (0.01 mmol, 0.1 equiv), and activated 4 Å molecular sieves (20 mg).

-

Add fluorobenzene (0.5 mL) at room temperature.

-

Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40 °C) for 48 hours.

-

Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Load the entire mixture directly onto a silica gel column and purify via flash chromatography to isolate the chiral heterocyclic product.

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

Conclusion and Outlook

Chiral dithiophosphoric acids represent a significant advancement in the field of asymmetric Brønsted acid catalysis. Their unique reactivity, stemming from increased acidity and the ability to engage in covalent catalytic cycles, allows them to succeed where traditional chiral phosphoric acids may fail, especially in the activation of non-polar π-systems.[1][2] The modular synthesis from readily available chiral diols ensures that a wide variety of catalysts can be developed and screened for new applications. Future research will likely focus on expanding the reaction scope of DTPAs, exploring new chiral backbones, and applying these powerful catalysts to the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

- 1. Asymmetric Additions to Dienes Catalyzed by a this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric additions to dienes catalysed by a this compound [escholarship.org]

- 3. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Identification of Dithiophosphoric Acid Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of spectroscopic techniques for the identification and characterization of impurities in dithiophosphoric acids. Dithiophosphoric acids are crucial compounds in various industrial applications, including as lubricant additives, mining flotation agents, and precursors for pesticides and pharmaceuticals.[1] Their purity is critical for performance and safety, necessitating robust analytical methods to detect and quantify potential impurities that may arise during synthesis or degradation.

Common Impurities in Dithiophosphoric Acids

Impurities in dithiophosphoric acids can originate from starting materials, side reactions during synthesis, or degradation. The synthesis of dialkyl dithiophosphoric acids typically involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol.[2] Common impurities may include:

-

Oxidation Products: Contact with oxidizing agents can lead to the formation of dioxo and perthio derivatives.[3]

-

By-products of Synthesis: These can include disulphide thioanhydride and trimethylester of dimethyldithiophosphoric acid.[4] In some commercial products like Cyanex 301, impurities such as dialkylmonothiophosphinic acid and dialkylphosphinic acid have been identified, especially after exposure to radiation.[3]

-

Unreacted Starting Materials: Residual alcohols or phosphorus pentasulfide can be present.

-

Water: Can lead to hydrolysis and the formation of related phosphate (B84403) and thiophosphate species.

Spectroscopic Techniques for Impurity Identification

A combination of spectroscopic methods is often employed for the comprehensive analysis of dithiophosphoric acids and their impurities. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for identifying and quantifying phosphorus-containing compounds.[5] Since ³¹P has a natural abundance of 100%, it provides excellent sensitivity for detecting various phosphorus species.[6] ¹H and ¹³C NMR are also used to characterize the organic moieties of the molecules.

Key Features in NMR Spectra:

-

³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment. Different phosphorus-containing functional groups (e.g., dithiophosphate (B1263838), monothiophosphate, phosphate) will have distinct chemical shifts. For instance, the ³¹P chemical shift is very sensitive to the substitution pattern on the phosphorus atom.[7]

-

¹H and ¹³C NMR: These spectra provide information about the alkyl or aryl groups attached to the dithiophosphate moiety. The coupling between phosphorus and nearby protons or carbons (J-coupling) can provide valuable structural information.[6] For example, ¹H NMR spectra of this compound complexes have shown the disappearance of the thiol peak at around 4-5 ppm upon complexation.[8]

Table 1: Typical ³¹P NMR Chemical Shifts for Dithiophosphoric Acids and Related Impurities

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Reference Compound |

| Dialkyl this compound | 85 - 100 | Diethyl this compound |

| Dialkyl Monothiophosphinic Acid | 70 - 90 | |

| Dialkylphosphinic Acid | 40 - 60 | |

| Trialkyl Dithiophosphate | 65 - 80 | |

| Phosphate Esters | -5 - 5 | Trimethyl Phosphate |

Note: Chemical shifts can vary depending on the solvent, concentration, and specific alkyl/aryl substituents.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a sample. It is particularly useful for detecting changes in the bonding around the phosphorus atom and for identifying non-phosphorus-containing impurities.

Key Vibrational Bands:

-

P=S Stretching: This vibration typically appears in the range of 600-800 cm⁻¹.

-

P-O-C Stretching: Strong absorptions are usually observed in the 950-1100 cm⁻¹ region.

-

S-H Stretching: A weak absorption may be present around 2550 cm⁻¹ for the free acid.

-

O-H Stretching: The presence of water or hydrolyzed impurities will be indicated by a broad band in the 3200-3600 cm⁻¹ region.

Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive technique that can be used to study the adsorption of dithiophosphates and potential impurities onto surfaces.[9]

Table 2: Key FTIR Absorption Bands for Dithiophosphoric Acids and Potential Impurities

| Functional Group | Wavenumber Range (cm⁻¹) | Notes |

| P=S | 600 - 800 | Characteristic of thionophosphates. |

| P-O-C (Alkyl) | 950 - 1100 | Strong, often multiple bands. |

| P-S-H | ~2550 | Weak and sometimes difficult to observe. |

| O-H (Water) | 3200 - 3600 | Broad band indicating moisture. |

| P=O | 1200 - 1300 | Indicates oxidation to phosphate species. |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and to elucidate their structure through fragmentation patterns.[10] It is particularly effective for identifying trace-level impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of dithiophosphoric acids and their degradation products.[3]

Key Applications:

-

Molecular Weight Determination: Accurate mass measurements can help to identify the elemental composition of parent ions and impurities.

-

Fragmentation Analysis: Collision-induced dissociation (CID) can be used to fragment ions and provide structural information. For example, the fragmentation of diethyl this compound can be studied to understand its structure.[11]

-

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating complex mixtures and identifying individual components.[3]

Table 3: Common Mass Spectrometric Observations for this compound Analysis

| Observation | Description | Technique |

| [M-H]⁻ Ion | In negative ion mode ESI-MS, the deprotonated molecule of the this compound is commonly observed. | ESI-MS |

| [M+H]⁺ or [M+Na]⁺ Ions | In positive ion mode ESI-MS, protonated or sodiated molecules can be detected. | ESI-MS |

| Oxidative Coupling Products | Dimeric species formed through oxidation can be identified by their higher molecular weights. | ESI-MS |

| Fragmentation Ions | Characteristic fragment ions can help to confirm the structure of the main compound and impurities. | MS/MS (CID) |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Use a sufficient relaxation delay (D1) to ensure quantitative results if needed.

-

Reference the spectrum to an external standard (e.g., 85% H₃PO₄).

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

Consider acquiring 2D correlation spectra (e.g., HSQC, HMBC) for complex mixtures to aid in structural elucidation.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

ATR-FTIR: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Transmission: Prepare a thin film of the sample between two KBr or NaCl plates.

-

-

Instrumentation: Use a Fourier Transform Infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or KBr plates.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands and compare them to reference spectra.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with a small amount of formic acid or ammonia (B1221849) for positive or negative ion mode, respectively).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Direct Infusion Analysis:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes.

-

-

LC-MS Analysis:

-

Inject the sample onto a suitable HPLC column (e.g., C18) for separation prior to MS detection.

-

Develop a gradient elution method to separate the main component from its impurities.

-

-

Data Analysis: Identify the m/z values of the parent ions and their fragments. Use accurate mass data to propose elemental compositions.

Visualizations

General Workflow for Impurity Identification

Caption: Workflow for the spectroscopic identification of impurities.

Synthetic Pathway and Potential Impurities

Caption: Synthesis of this compound and potential impurity formation.

References

- 1. benchchem.com [benchchem.com]

- 2. Diethyl this compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US4049755A - Process for preparing O,O-dimethylthis compound and alkaline salts thereof - Google Patents [patents.google.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. jeol.com [jeol.com]

- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Dithiophosphoric Acid as a Collector in Sulfide Mineral Flotation

Introduction

Dithiophosphoric acids and their salts are a significant class of sulfhydryl (thiol) collectors extensively utilized in the froth flotation of sulfide (B99878) minerals.[1][2] First introduced in 1925, their application in mineral processing is second only to xanthates.[2] These collectors are particularly valued for their efficacy in the recovery of copper, lead, silver, and zinc from sulfide ores.[1][3] A primary advantage of dithiophosphoric acids is their enhanced selectivity, especially in the separation of valuable minerals from iron sulfides like pyrite, often in alkaline conditions.[1][2] While their collecting power may be less potent than that of xanthates, their selectivity combined with inherent frothing properties makes them indispensable as either primary or co-collectors in numerous flotation circuits.[1][4]

The general chemical structure of a dialkyl dithiophosphoric acid is (RO)₂PSSH, where 'R' represents an alkyl group. The synthesis typically involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol (ROH).[5] The resulting this compound is often neutralized with a base to form a more water-soluble salt for easier application in the flotation pulp.[5]

Mechanism of Action

The function of this compound as a collector is predicated on its ability to induce hydrophobicity on the surface of target sulfide minerals. This is achieved through chemisorption, where the dithiophosphate (B1263838) anion selectively binds to metal ions within the mineral's crystal lattice.[1] This interaction leads to the formation of a hydrophobic metal-dithiophosphate complex on the mineral surface. The process is understood to be electrochemical in nature, involving an anodic oxidation of the collector on the mineral surface, coupled with a cathodic reduction of oxygen.[5] As semiconductors, sulfide minerals facilitate the electron transfer required for these reactions.[5] This surface alteration from hydrophilic to hydrophobic allows the mineral particles to attach to air bubbles and be recovered in the froth.

Quantitative Data Presentation

The performance of this compound collectors is influenced by various factors including dosage, pH, and the specific mineralogy of the ore. The following tables summarize quantitative data from several studies, illustrating the effectiveness of different dithiophosphates in the flotation of various sulfide minerals.

Table 1: Performance of Diethyl Dithiophosphate (DTP) vs. Ethyl Xanthate on a Copper Sulfide Ore [6]

| Collector | Dosage (mol/ton) | pH | Copper Recovery (%) | Copper Grade (%) |

| Diethyl Dithiophosphate (di-C₂-DTP) | 0.0348 | ~9 | ~90 | ~15 |

| Diethyl Dithiophosphate (di-C₂-DTP) | 0.0695 | ~9 | ~92 | ~16 |

| Ethyl Xanthate (C₂-X) | 0.0348 | ~9 | Not Specified | Not Specified |

| Ethyl Xanthate (C₂-X) | 0.0695 | ~9 | ~85 | ~18 |

| Ethyl Xanthate (C₂-X) | 0.139 | ~9 | ~87 | ~17 |

Table 2: Flotation of Azurite with a Novel this compound Compound (CDDP) [7]

| Parameter | Value | Azurite Recovery (%) |

| pH | 3 | ~45 |

| 5 | ~70 | |

| 7 | 80.40 | |

| 9 | ~78 | |

| 11 | ~75 | |

| CDDP Concentration (mol/L) at pH 7 | 1 x 10⁻⁵ | ~20 |

| 5 x 10⁻⁵ | ~65 | |

| 1 x 10⁻⁴ | 80.40 | |

| 3 x 10⁻⁴ | 93.67 | |

| 1 x 10⁻³ | ~94 |

Table 3: Performance of Ammonium Dibutyl Dithiophosphate (ADD) in Copper Sulfide Ore Flotation with Slime [8]

| ADD:Terpenic Oil Ratio | Copper Grade (%) | Copper Recovery (%) |

| 5:1 | 17.7 | 89.1 |

| 1:1 | 20.8 | 89.4 |

Table 4: Performance of Dibutyl Dithiophosphate (DBD) and a DBD-SIBX Mixture on a Copper Ore [9]

| Collector(s) | Ratio | Copper Grade (%) | Copper Recovery (%) |

| DBD | - | 19.4 | 95.3 |

| DBD + SIBX | 3:1 | 24.7 | 96.3 |

Experimental Protocols

The following protocols describe standard laboratory procedures for evaluating the performance of this compound collectors in the flotation of sulfide ores.

Protocol 1: Standard Laboratory Batch Flotation Test

This protocol outlines a typical procedure for a laboratory-scale batch flotation test.

1. Ore Preparation:

- Crush the ore sample to pass a 10-mesh sieve.[1]

- Take a representative sample (e.g., 1-2 kg) and grind it in a ball or rod mill with a specified volume of water to achieve the target particle size distribution (e.g., 70-80% passing 75 µm).[1] The grinding time and media charge should be kept consistent for comparative tests.

2. Pulp Preparation:

- Transfer the ground slurry to a laboratory flotation cell of a suitable volume (e.g., 1.5 L or 3.0 L).

- Add water to bring the pulp to the desired density (e.g., 20-35% solids by weight).

- Allow the pulp to agitate for a few minutes to ensure homogeneity.

3. Reagent Conditioning:

- Measure the pH of the pulp and adjust it to the desired level using a pH regulator (e.g., lime, soda ash, or sulfuric acid). Allow the pulp to condition for a set time (e.g., 3 minutes) after pH adjustment.[10]

- Add the this compound collector solution of a known concentration to the pulp. Condition the pulp with the collector for a specific duration (e.g., 3 minutes) to allow for adsorption onto the mineral surfaces.[10]

- Add a frother (e.g., MIBC or a glycol-based frother) to the pulp and condition for a shorter period (e.g., 1-2 minutes).[7]

4. Flotation:

- Open the air inlet valve to introduce air into the cell and initiate flotation. The airflow rate should be controlled and kept constant across tests.

- Collect the froth (concentrate) by scraping it from the lip of the cell at regular intervals (e.g., every 15-30 seconds) for a predetermined total flotation time (e.g., 8-15 minutes).[10]

- It is common practice to collect the concentrate in separate timed fractions to assess flotation kinetics.

5. Sample Processing and Analysis:

- Filter, dry, and weigh the collected concentrate(s) and the remaining tailings.

- Analyze the dried samples for their elemental content (e.g., Cu, Pb, Zn, Fe) using appropriate analytical techniques (e.g., AAS, ICP-OES).

- Calculate the grade and recovery of the valuable minerals in the concentrate.

Protocol 2: Micro-flotation Test for Pure Minerals

This protocol is suitable for studying the flotation behavior of a specific mineral in the presence of a collector.

1. Mineral Preparation:

- Obtain a high-purity mineral sample.

- Grind the mineral sample to the desired particle size and screen it to obtain a narrow size fraction.

- Wash the sample with deionized water to remove fines and any surface contaminants.

2. Flotation Procedure:

- In a beaker, prepare a suspension of the pure mineral (e.g., 2 grams) in a known volume of deionized water (e.g., 100 mL).

- Adjust the pH of the suspension to the desired value.

- Transfer the suspension to a micro-flotation cell (e.g., a Hallimond tube).

- Add the collector solution and condition for a set time while agitating.

- Introduce purified gas (e.g., nitrogen) at a controlled flow rate for a specific duration to carry out flotation.

- Collect and dry both the floated and non-floated fractions.

- Calculate the recovery as the weight percentage of the floated mineral.

Visualizations

Caption: Generalized molecular structure of a dialkyl this compound.

Caption: Standard workflow for a laboratory batch flotation experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Brief Introduction of Dithiophosphate [cnlitereagent.com]

- 3. Dithiophosphate 25: A Powerful Collector for Sulfide and Heavy Metal Ores - Dithiophosphate 25 and Flotation Collector [yxintl.en.made-in-china.com]

- 4. Investigating the role of dithiophosphate in the flotation of base metal sulfides [open.uct.ac.za]

- 5. open.uct.ac.za [open.uct.ac.za]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. journalssystem.com [journalssystem.com]

- 9. mdpi.com [mdpi.com]

- 10. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols: Dithiophosphoric Acid in Lubricant Oil Additives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiophosphoric acids and their derivatives, most notably zinc dialkyldithiophosphates (ZDDPs), are indispensable multifunctional additives in the formulation of lubricant oils. For decades, they have served as the cornerstone of anti-wear protection for internal combustion engines and various industrial machinery.[1][2] Their utility extends beyond wear prevention, offering crucial antioxidant and anti-corrosion properties that enhance the longevity and performance of lubricants.[3] This document provides detailed application notes on the function and performance of dithiophosphoric acid-based additives and outlines standardized protocols for their evaluation.

Mechanism of Action

The efficacy of ZDDPs lies in their ability to form a protective tribofilm on metal surfaces under conditions of heat and pressure.[2] This sacrificial layer prevents direct metal-to-metal contact, thereby reducing friction and wear. The mechanism can be summarized in the following key stages:

-

Adsorption: ZDDP molecules are adsorbed onto the metallic surfaces within the lubrication system.

-

Decomposition: Under thermal and shear stress, the ZDDP molecules decompose.

-

Tribofilm Formation: The decomposition products react with the iron surfaces to form a complex, glassy film primarily composed of zinc and iron polyphosphates, along with sulfides.[2] This film is typically 50-150 nm thick.

The antioxidant functionality of ZDDPs involves the decomposition of hydroperoxides, which are precursors to sludge and varnish formation, thus inhibiting the oxidative degradation of the base oil.[2][4]

Performance Characteristics

The performance of ZDDPs is significantly influenced by the structure of the alkyl groups derived from the alcohols used in their synthesis. The two primary classifications are primary and secondary ZDDPs.[4][5]

-